molecular formula C13H16N2O B1427943 8-methoxy-N-propylquinolin-4-amine CAS No. 1247666-49-4

8-methoxy-N-propylquinolin-4-amine

Cat. No.: B1427943
CAS No.: 1247666-49-4
M. Wt: 216.28 g/mol
InChI Key: WIMIOLUXWFPTQU-UHFFFAOYSA-N
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Description

8-Methoxy-N-propylquinolin-4-amine is a synthetic amine compound based on the privileged quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The quinolinone core is recognized as a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, antifungal, and antiparasitic properties . This specific compound, with its 8-methoxy and N-propylamine substitutions, is a valuable building block for researchers designing and synthesizing novel bioactive molecules. Its structure is particularly relevant in the development of multi-target agents, a modern approach to treating complex diseases like cancer and chronic inflammation . The quinoline moiety allows it to act as a key intermediate in creating more complex hybrids, such as those with benzimidazole, which are explored for enhanced pharmacological profiles . As a research chemical, this compound is provided for non-clinical, in-vitro research applications only. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers are encouraged to investigate its potential mechanisms of action, which may include enzyme inhibition (e.g., lipoxygenase) or interaction with metal ions, a characteristic of the 8-hydroxyquinoline class of compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-N-propylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-8-14-11-7-9-15-13-10(11)5-4-6-12(13)16-2/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMIOLUXWFPTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=CC=C(C2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological profile of 8-methoxy-N-propylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Investigational Pharmacological Profile of 8-methoxy-N-propylquinolin-4-amine

Abstract: This document provides a comprehensive technical framework for the pharmacological investigation of this compound, a novel chemical entity within the versatile quinoline class. Due to the limited publicly available data on this specific molecule, this guide is structured as a prospective investigational plan, outlining the essential studies required to fully characterize its pharmacological profile. By leveraging established methodologies and drawing parallels from structurally related compounds, such as 4-aminoquinolines and 8-methoxyquinolones, we propose a logical, field-proven workflow for elucidating its therapeutic potential and safety profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new chemical entities.

Introduction and Rationale for Investigation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antibacterial, antimalarial, and anti-inflammatory agents. The specific molecule, this compound, combines two key pharmacophoric features: the 4-aminoquinoline core, famously associated with the antimalarial and anti-rheumatic effects of chloroquine[1], and an 8-methoxy substituent, which is known to influence the activity and safety profile of quinolone antibiotics like moxifloxacin[2].

The presence of the 4-amino group suggests potential mechanisms involving lysosomal function or interference with nucleic acid processes, while the 8-methoxy group has been shown to lower the propensity for resistance development in antibacterial contexts[2]. The N-propyl substituent at the 4-amino position will critically influence the compound's lipophilicity, membrane permeability, and binding interactions with potential biological targets.

Given this structural context, this compound is a compelling candidate for investigation across several therapeutic areas. This guide outlines a systematic approach to define its biological activity, mechanism of action, pharmacokinetic properties, and toxicological profile.

Proposed Synthesis and Chemical Characterization

A robust and scalable synthetic route is the foundation of any drug development program. We propose a well-established, two-step synthetic pathway based on nucleophilic aromatic substitution, a common method for preparing 4-aminoquinolines[3].

Synthetic Workflow

The proposed synthesis begins with the commercially available 8-methoxy-4-chloroquinoline.

Synthesis_Workflow reagent1 8-methoxy-4-chloroquinoline reaction Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction reagent2 n-Propylamine reagent2->reaction product This compound reaction->product Solvent (e.g., Ethanol) Heat (Reflux)

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask charged with 8-methoxy-4-chloroquinoline (1.0 eq), add absolute ethanol (10 mL/mmol).

  • Reagent Addition: Add n-propylamine (3.0 eq) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HCl byproduct.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining HCl salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product via column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

In Vitro Pharmacological Profiling

The initial phase of biological testing aims to identify the primary activity of the compound and elucidate its mechanism of action using cell-free and cell-based assays.

Primary Activity Screening

Based on its structural motifs, the compound will be screened for antibacterial and anti-plasmodial activity.

Assay TypeTarget Organisms/CellsKey ParameterReference Compound
Antibacterial Staphylococcus aureus, Escherichia coliMinimum Inhibitory Concentration (MIC)Moxifloxacin, Ciprofloxacin
Anti-plasmodial Plasmodium falciparum (chloroquine-sensitive & resistant strains)Half-maximal Inhibitory Concentration (IC₅₀)Chloroquine, Primaquine
Cytotoxicity Human embryonic kidney (HEK293), Human liver carcinoma (HepG2)Half-maximal Cytotoxic Concentration (CC₅₀)Doxorubicin
Detailed Experimental Protocol: MIC Determination
  • Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only). A reference antibiotic (e.g., Moxifloxacin) should be run in parallel.

Proposed Mechanism of Action (MoA) Investigation

Should the compound show potent anti-plasmodial activity, a primary hypothesis would be the inhibition of hemozoin formation, a known mechanism for 4-aminoquinolines[1].

MoA_Pathway cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization Compound This compound Compound->Heme Complexation Compound->Hemozoin Inhibition ROS Reactive Oxygen Species (ROS) (Alternative MoA) Compound->ROS Redox Cycling? ROS->Heme Oxidative Damage PK_Workflow cluster_dosing Dosing start Acclimate Male Sprague-Dawley Rats (n=3 per group) IV_dose Group 1: Intravenous (IV) (e.g., 2 mg/kg) start->IV_dose PO_dose Group 2: Oral (PO) (e.g., 10 mg/kg) start->PO_dose sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) IV_dose->sampling PO_dose->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis (Quantify drug concentration) processing->analysis calculation Pharmacokinetic Modeling (e.g., Non-compartmental analysis) analysis->calculation

Caption: Workflow for a rodent pharmacokinetic study.

Hypothetical Pharmacokinetic Data

The following table presents hypothetical data based on values observed for other quinoline-based drugs to serve as a benchmark for analysis.[4][5]

ParameterIntravenous (IV)Oral (PO)Description
Cₘₐₓ (ng/mL) ~1500 (at 5 min)~800Maximum plasma concentration
Tₘₐₓ (h) N/A~1.5Time to reach Cₘₐₓ
AUC₀₋inf (ng·h/mL) ~4500~6000Area under the concentration-time curve
t₁/₂ (h) ~7.0~7.5Elimination half-life
CL (L/h/kg) ~0.45N/AClearance
Vd (L/kg) ~4.5N/AVolume of distribution
Bioavailability (F%) N/A~85%Fraction of oral dose reaching circulation

Preliminary Toxicological Assessment

Early assessment of toxicity is crucial to identify potential liabilities.

In Vitro Safety Assays
AssayTargetRationale
hERG Inhibition hERG potassium channelAssesses risk of drug-induced cardiac arrhythmia (QT prolongation).
Genotoxicity (Ames Test) Salmonella typhimurium strainsScreens for mutagenic potential.
Genotoxicity (Micronucleus Test) Cultured mammalian cellsScreens for chromosomal damage.[6]
Proposed In Vivo Acute Toxicity Study

A single-dose acute toxicity study in mice can establish a preliminary safety window. The study would involve administering escalating doses of the compound to different groups of mice and observing them for 14 days for signs of morbidity and mortality. This helps determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Conclusion and Future Directions

This document outlines a comprehensive, albeit prospective, guide to characterizing the pharmacological profile of this compound. The proposed workflow follows industry-standard practices for early-stage drug discovery, beginning with synthesis and proceeding through in vitro and in vivo characterization of its efficacy, mechanism, pharmacokinetics, and safety.

The key next steps would be to execute the proposed synthesis and initiate the primary in vitro screening assays. Positive results, particularly in anti-plasmodial or antibacterial screens, would trigger the subsequent MoA and ADME/Tox studies. This systematic approach ensures that decisions are data-driven, maximizing the potential for identifying a viable drug development candidate.

References

  • Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)
  • Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats. Journal of Antimicrobial Chemotherapy,
  • Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. PubMed,
  • Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Pharmacologic actions of 4-aminoquinoline compounds. PubMed,

Sources

Biological targets of 8-methoxy-N-propylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Targets of 8-methoxy-N-propylquinolin-4-amine

Abstract

This document provides a comprehensive technical framework for the identification and validation of biological targets for the novel compound this compound. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to other 4-aminoquinoline and 8-methoxyquinoline derivatives allows for informed hypothesis generation regarding its potential mechanisms of action and biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the compound's pharmacological profile. We will delve into postulated targets based on existing knowledge of related compounds and provide detailed, field-proven experimental protocols for target validation, emphasizing scientific integrity and reproducibility.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[2][3] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring structure.

The compound of interest, this compound, possesses two key features that suggest potential biological activity: the 4-aminoquinoline core, famously found in the antimalarial drug chloroquine, and the 8-methoxy group, which can influence the compound's pharmacokinetic and pharmacodynamic properties.[4][5] Given the novelty of this specific substitution pattern, a systematic approach is required to identify its primary biological targets.

Postulated Biological Targets of this compound

Based on the known activities of structurally related quinoline derivatives, we can hypothesize several potential biological targets for this compound. These hypotheses provide a rational starting point for experimental investigation.

Parasitic Targets (Antimalarial and Antileishmanial)

Many 4-aminoquinolines and 8-aminoquinolines exhibit potent activity against Plasmodium and Leishmania species.[5][6] The mechanism of action for many antimalarial quinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole.

  • Potential Target: Plasmodium falciparum lactate dehydrogenase (pLDH).

  • Rationale: pLDH is a crucial enzyme in the glycolytic pathway of the malaria parasite.[6] Its inhibition leads to a lethal energy deficit.

  • Hypothesized Interaction: The quinoline core could potentially bind to the active site of pLDH, disrupting its catalytic activity.

Microbial Targets (Antibacterial and Antifungal)

Certain 8-methoxyquinoline derivatives have shown promising antibacterial and antifungal properties.[7][8]

  • Potential Target: Bacterial DNA gyrase or topoisomerase IV.

  • Rationale: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics.

  • Hypothesized Interaction: The planar quinoline ring might intercalate into the DNA-enzyme complex, stabilizing the cleavage complex and leading to bacterial cell death.

Cancer-Related Targets (Antiproliferative)

Quinolin-4-one derivatives have been investigated for their anticancer properties, with some acting as tubulin polymerization inhibitors.[3][9]

  • Potential Target: Tubulin.

  • Rationale: Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells.[9]

  • Hypothesized Interaction: The compound could bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the biological targets of this compound. The following experimental workflows are designed to provide robust and reproducible data.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to confirm the hypothesized biological activities.

  • Workflow:

    • Antimalarial Assay: Test the compound against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum using a plasmodial lactate dehydrogenase (LDH) assay to determine the IC50 values.[6]

    • Antileishmanial Assay: Evaluate the compound against Leishmania donovani promastigotes and amastigotes to determine its leishmanicidal activity.[5]

    • Antibacterial Assay: Screen the compound against a panel of Gram-positive and Gram-negative bacteria to determine the minimum inhibitory concentration (MIC).[8]

    • Anticancer Assay: Test the compound against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549) using an MTT or similar cell viability assay to determine its cytotoxic effects.

Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[10][11] The principle is that a ligand-bound protein is thermally more stable than the unbound protein.[12]

Experimental Protocol: CETSA for a Putative Protein Target

  • Cell Culture and Treatment:

    • Culture the appropriate cells (e.g., cancer cells for a tubulin target, or parasite cultures) to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.[13]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated, denatured proteins.[13]

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Normalize the protein concentrations for all samples using a Bradford assay.[13]

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.[12]

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the relative amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heat_lysis Heat & Lysis cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment cell_culture->compound_treatment heat_challenge 3. Heat Challenge compound_treatment->heat_challenge cell_lysis 4. Cell Lysis heat_challenge->cell_lysis centrifugation 5. Centrifugation cell_lysis->centrifugation western_blot 6. Western Blot centrifugation->western_blot data_analysis 7. Data Analysis western_blot->data_analysis

Caption: CETSA workflow for target engagement validation.

Enzymatic Assays

If the putative target is an enzyme, direct enzymatic assays are crucial for confirming functional inhibition.

Experimental Protocol: Plasmodium falciparum Lactate Dehydrogenase (pLDH) Inhibition Assay

  • Reagents and Materials:

    • Recombinant pLDH enzyme.

    • Substrates: Sodium L-lactate and NAD+.

    • Assay buffer (e.g., Tris-HCl).

    • This compound stock solution.

    • Microplate reader.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, pLDH enzyme, and varying concentrations of the test compound.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrates (lactate and NAD+).

    • Monitor the increase in absorbance at 340 nm (due to the formation of NADH) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of enzyme inhibition against the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Diagram: Enzyme Inhibition Assay Workflow

Enzyme_Assay_Workflow reagents Prepare Reagents (Enzyme, Substrate, Compound) plate_setup Set up 96-well Plate (Enzyme + Compound) reagents->plate_setup incubation Incubate plate_setup->incubation reaction_start Initiate Reaction (Add Substrate) incubation->reaction_start read_plate Measure Absorbance (Kinetic Read) reaction_start->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Caption: General workflow for an enzymatic inhibition assay.

Quantitative Data Summary

As experimental data becomes available, it should be summarized in a clear and concise format for easy comparison.

Assay Target/Organism Metric Result
AntimalarialP. falciparum (D6)IC50e.g., 50 nM
AntimalarialP. falciparum (W2)IC50e.g., 150 nM
AntibacterialS. aureusMICe.g., 10 µg/mL
AnticancerMCF-7 cellsGI50e.g., 1 µM
EnzymaticpLDHIC50e.g., 80 nM

Conclusion

The exploration of novel chemical entities like this compound is a critical endeavor in drug discovery. While direct evidence for its biological targets is currently limited, a systematic and hypothesis-driven approach, grounded in the known pharmacology of the quinoline scaffold, can effectively elucidate its mechanism of action. The experimental workflows detailed in this guide, from initial phenotypic screening to direct target engagement assays like CETSA and enzymatic inhibition studies, provide a robust framework for researchers to uncover the therapeutic potential of this promising compound.

References

  • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(11), 15720-15734. [Link]

  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101399. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Olorunshola, E. J., & Akintola, A. O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 40-47. [Link]

  • Al-Majid, A. M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7247. [Link]

  • Reinhard, F. B. M., et al. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Zimmermann, L., et al. (2021). 8-Amino-6-Methoxyquinoline–Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5557. [Link]

  • Varela-M, R. E., et al. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 10, 994017. [Link]

  • Tsolaki, E., et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences, 25(1), 384. [Link]

  • Llovera, L., et al. (2009). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]

  • Singh, S., et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 31(12), 3605-3610. [Link]

  • Szeliga, J., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 163. [Link]

Sources

The N-Substituted Quinolin-4-amine Scaffold: From Antimalarial Origins to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted quinolin-4-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by the discovery of Chloroquine (antimalarial), this scaffold has undergone a radical functional evolution. Modern drug discovery has repurposed the core, specifically modifying the 3-position and the N-substituent (from alkyl to aryl), to create potent Tyrosine Kinase Inhibitors (TKIs) like Bosutinib . This guide analyzes the historical trajectory, synthetic methodologies, and the critical Structure-Activity Relationships (SAR) that differentiate its antiparasitic and oncological applications.

Part 1: The Antimalarial Genesis (1934–1950s)

The "Resochin" Error and Rediscovery

The history of this scaffold is a lesson in the disconnect between chemical synthesis and biological validation. In 1934, Hans Andersag at Bayer synthesized Resochin (Chloroquine) and Sontochin (3-methyl-chloroquine).

  • The Misjudgment: Bayer initially discarded Resochin, labeling it "too toxic" based on flawed avian assays.

  • The Pivot: During WWII, the US Army captured German supplies of Sontochin in North Africa.[1] Analysis revealed the structure, leading to the "rediscovery" of Resochin (designated SN-7618). Clinical trials proved it superior to Quinacrine, establishing it as the gold standard for Plasmodium prophylaxis [1].

Mechanism of Action: The Heme Trap

The efficacy of 4-aminoquinolines in malaria relies on a physicochemical mechanism rather than protein binding.

  • Accumulation: The basic amine side chain (pKa ~8-10) drives accumulation in the parasite's acidic digestive vacuole (pH ~5) via ion trapping.

  • Inhibition: The quinoline ring engages in

    
    -
    
    
    
    stacking with free heme (Ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion.
  • Toxicity: This complex prevents heme polymerization into non-toxic hemozoin crystals. The buildup of free heme lyses the parasite [2].

Part 2: Synthetic Masterclass – The Protocol[2]

The most robust route to N-substituted quinolin-4-amines is the Nucleophilic Aromatic Substitution (


) of 4-chloroquinolines. Below is a self-validating protocol optimized for research-grade synthesis.
Protocol: Displacement of 4,7-Dichloroquinoline

Objective: Synthesis of N-(alkyl/aryl)-7-chloroquinolin-4-amine.

Reagents:

  • Substrate: 4,7-Dichloroquinoline (1.0 eq)

  • Nucleophile: Primary amine (1.2 – 1.5 eq)

  • Solvent: Ethanol (reflux) or Phenol (melt at 80°C for unreactive anilines)

  • Base: Triethylamine (optional, if amine HCl salt is formed)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 4,7-dichloroquinoline in anhydrous ethanol (0.5 M concentration).

    • Add the amine.[2][3] Note: If using a volatile amine, use a sealed tube.

    • Reflux the mixture.

  • In-Process Control (IPC) – The Self-Validating Step:

    • TLC System: 5% Methanol in Dichloromethane (DCM).

    • Visualization: UV (254 nm).

    • Validation Criteria: The starting material (4,7-DCQ) is high Rf and non-fluorescent. The product will appear as a lower Rf spot that often exhibits intense blue/white fluorescence under UV (365 nm).

    • Stop Condition: Reaction is complete only when the high Rf spot is strictly absent.

  • Work-up (Purification):

    • Basify the reaction mixture with saturated aqueous

      
       (pH ~8-9). Why? To deprotonate the quinolinium salt formed during substitution.
      
    • Extract with EtOAc or DCM.

    • Recrystallize from Ethanol/Hexane or purify via Flash Chromatography.

Mechanistic Pathway (Visualization)

The following diagram illustrates the


 mechanism, highlighting the critical Meisenheimer-like intermediate.

SNAr_Mechanism Start 4,7-Dichloroquinoline (Electrophile) Intermediate Meisenheimer Complex (Tetrahedral) Start->Intermediate Nucleophilic Attack (C4) Amine Primary Amine (Nucleophile) Amine->Intermediate Product N-Substituted Quinolin-4-amine Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged) Intermediate->Byproduct

Part 3: The Kinase Renaissance (1990s–Present)

From Parasites to Cancer

In the 1990s, the scaffold was repurposed for oncology. The structural logic shifted from "basic side chains" (for lysosomal accumulation) to "aromatic side chains" (for hydrophobic pocket occupancy).

  • The 4-Anilino Switch: Replacing the alkyl amine with an aniline ring allows the molecule to occupy the hydrophobic pocket adjacent to the ATP-binding site of kinases.

  • The 3-Cyano Innovation: Early EGFR inhibitors (like Gefitinib) used a quinazoline core. To adapt the quinoline scaffold, chemists introduced a carbonitrile (CN) group at position 3 .[4]

Key Case Study: Bosutinib (Src/Abl Inhibitor)

Bosutinib represents the pinnacle of this scaffold's evolution. It functions as a dual inhibitor of Src and Abl kinases, used in Chronic Myeloid Leukemia (CML).[5][6][7]

Structural Logic of Bosutinib:

Feature Function
4-Anilino Group Occupies the hydrophobic pocket; specific substitutions (2,4-dichloro-5-methoxy) dictate selectivity.
3-Cyano Group Critical: Increases the acidity of the N-H proton via electron withdrawal, strengthening the H-bond with the Threonine gatekeeper in the kinase hinge region [3].

| Solubilizing Tail | N-methylpiperazine at the 7-position improves oral bioavailability (similar to Gefitinib). |

Binding Mode Differences

Unlike Imatinib, which binds exclusively to the inactive (DFG-out) conformation of Abl kinase, Bosutinib can bind to both DFG-in (active) and DFG-out conformations. This promiscuity allows it to overcome certain resistance mutations that lock the kinase in the active state [4].

Part 4: Scaffold Evolution & Logic Flow

The following diagram traces the logical evolution of the scaffold, linking historical discovery to modern structural modifications.

Scaffold_Evolution cluster_Malaria Antimalarial Era cluster_Kinase Kinase Inhibitor Era Cinchona Natural Product (Quinine) Bayer1934 Bayer (1934) Discovery of Resochin (Discarded) Cinchona->Bayer1934 Synthetic Analogues WWII WWII (1940s) US Army Rediscovery (Chloroquine) Bayer1934->WWII Captured Intel Chloroquine Chloroquine (4-alkylamino) WWII->Chloroquine Mech1 Mechanism: Heme Polymerization Inhibition Chloroquine->Mech1 EGFR_Work EGFR Research (4-anilinoquinazolines) Chloroquine->EGFR_Work Scaffold Hopping Bosutinib Bosutinib (3-cyano-4-anilinoquinoline) EGFR_Work->Bosutinib +3-CN Group +Aniline subst. Mech2 Mechanism: ATP Competition (Hinge Binding) Bosutinib->Mech2

References

  • Krafts, K., Hempelmann, E., & Skórska-Stania, A. (2012). From methylene blue to chloroquine: a brief review of the development of an antimalarial therapy. Parasitology Research.

  • Egan, T. J., et al. (1994). Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment).[8] Nature.

  • Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE.

  • Reddy, E. P., & Aggarwal, A. K. (2012). The structure of Bosutinib bound to the Abl kinase domain.[6] Cancer Research.

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An In-Depth Technical Guide to the Physicochemical Characterization of 8-methoxy-N-propylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is a cornerstone of successful preclinical development. This guide provides a comprehensive framework for the characterization of 8-methoxy-N-propylquinolin-4-amine, a representative of the vital 4-aminoquinoline class of compounds. While specific experimental data for this exact molecule is not yet established in public literature, this document will serve as a technical roadmap, detailing the necessary experimental protocols and theoretical underpinnings required to generate a complete physicochemical profile. The principles and methodologies described herein are broadly applicable to other novel quinoline derivatives.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine.[1] Its derivatives are a focal point of research due to their wide-ranging biological activities. The specific compound of interest, this compound, combines this key pharmacophore with an 8-methoxy group and an N-propyl side chain. These substitutions are anticipated to modulate the compound's electronic and steric properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough physicochemical characterization is therefore not merely an academic exercise but a critical step in assessing its drug-like potential.[2]

Synthesis and Structural Elucidation

The first step in characterizing any novel compound is its synthesis and the unambiguous confirmation of its chemical structure.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor.[3][4] The proposed synthesis for this compound would therefore likely begin with a suitable 4-chloro-8-methoxyquinoline, which is then reacted with n-propylamine.

Synthesis_Workflow cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Nucleophilic Substitution Start 8-Methoxyquinolin-4-ol POCl3 Phosphorus Oxychloride (POCl3) Start->POCl3 Chlorination Precursor 4-chloro-8-methoxyquinoline POCl3->Precursor Amine n-Propylamine Precursor->Amine SNAr Reaction Final_Product This compound Amine->Final_Product

Caption: Proposed two-step synthesis of this compound.

Structural Verification Protocol

Post-synthesis, rigorous structural confirmation is paramount. A combination of spectroscopic methods should be employed.

Step-by-Step Protocol:

  • Mass Spectrometry (MS):

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode to confirm the molecular weight of the protonated molecule [M+H]+.

    • Perform tandem MS (MS/MS) to obtain a fragmentation pattern, which can help confirm the connectivity of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire a 1H NMR spectrum to identify the number and environment of all protons. Key signals to expect include those for the aromatic quinoline protons, the methoxy group, and the propyl side chain.

    • Acquire a 13C NMR spectrum to identify all unique carbon atoms.

    • Employ 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, for unambiguous assignment of all signals.

  • Infrared (IR) Spectroscopy:

    • Analyze a sample of the solid product using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.

    • Identify characteristic absorption bands, such as N-H stretching for the secondary amine, C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching for the quinoline ring, and C-O stretching for the methoxy group.

Core Physicochemical Properties

The following properties are critical determinants of a drug's pharmacokinetic behavior.

Lipophilicity (LogP and LogD)

Lipophilicity governs a molecule's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH. For a basic compound like this compound, LogD at physiological pH (7.4) is particularly relevant.

Predicted Lipophilicity:

CompoundPredicted cLogP
This compound~3.5 - 4.5
Chloroquine4.63
Amodiaquine3.84

Note: Predicted values are estimations from various computational models and should be confirmed experimentally.

Experimental Protocol (RP-HPLC Method):

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput technique for estimating LogP/LogD.[5][6]

  • System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

  • Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system.

  • Calculation: Correlate the retention time of the test compound with the calibration curve to determine its LogP/LogD value.

LogP_Workflow Start Prepare Calibrants & Sample HPLC Inject into RP-HPLC System (C18 Column, pH 7.4 Buffer) Start->HPLC GetData Record Retention Times (t_R) HPLC->GetData Plot Plot log(k) vs. Known LogP for Calibrants GetData->Plot Calculate Calculate log(k) for Sample GetData->Calculate Result Determine LogD7.4 from Calibration Curve Plot->Result Calculate->Result

Caption: Workflow for LogD determination via RP-HPLC.

Aqueous Solubility

Solubility is a critical factor influencing drug absorption and bioavailability.[7] Poor solubility can hinder in vitro and in vivo studies.

Experimental Protocol (Shake-Flask Method for Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of solid material is essential.

  • Separation: Separate the solid from the solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

Solubility_Workflow Start Add Excess Solid to pH Buffers Equilibrate Agitate at Constant Temp (24-48 hours) Start->Equilibrate Separate Centrifuge & Filter Equilibrate->Separate Analyze Quantify Concentration (UV-Vis or LC-MS) Separate->Analyze Result Report Solubility (e.g., µg/mL) at each pH Analyze->Result

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant (pKa)

The pKa value indicates the pH at which a compound is 50% ionized. For this compound, there are two potential basic centers: the quinoline ring nitrogen and the secondary amine on the propyl side chain. Their respective pKa values will dictate the compound's charge state at different physiological pHs, impacting solubility, permeability, and target binding.

Predicted pKa Values:

Ionizable CenterPredicted pKa
Quinoline Ring Nitrogen~8.0 - 9.0
N-propylamino Nitrogen~10.0 - 11.0

Note: These are estimations. The electron-donating methoxy group may slightly increase the basicity of the quinoline nitrogen.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., water/methanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized strong acid (e.g., HCl).

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the resulting titration curve.

pKa_Workflow Start Dissolve Compound in Co-solvent Titrate Titrate with Standardized Acid (HCl) Start->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Generate Titration Curve Record->Plot Result Determine pKa from Half-Equivalence Points Plot->Result

Caption: Workflow for pKa determination via potentiometric titration.

Chemical Stability

Assessing a compound's stability in various conditions is crucial for determining its shelf-life and suitability for formulation.[8][9]

Experimental Protocol (pH-Dependent Solution Stability):

  • Sample Preparation: Prepare stock solutions of the compound in an organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into a series of aqueous buffers at different pH values (e.g., 1.2, 4.5, 7.4) and temperatures (e.g., 25°C, 40°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quenching: Stop any further degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile).

  • Quantification: Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

Stability_Workflow Start Incubate Compound in pH Buffers Sample Aliquot at Time Points (0, 2, 4, 8, 24h) Start->Sample Quench Quench with Cold Acetonitrile Sample->Quench HPLC Analyze by HPLC Quench->HPLC Plot Plot % Remaining vs. Time HPLC->Plot Result Determine Half-Life (t½) at each pH Plot->Result

Caption: Workflow for chemical stability assessment.

Solid-State Properties: Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[10] Different polymorphs can have different solubilities, stabilities, and melting points, which can significantly impact drug product performance.[11]

Experimental Protocol (Polymorph Screen):

  • Crystallization: Attempt to crystallize the compound from a wide variety of solvents (e.g., alcohols, ketones, esters, hydrocarbons) using different techniques (e.g., slow evaporation, cooling crystallization, anti-solvent addition).

  • Solid Form Isolation: Isolate the resulting solids.

  • Characterization: Analyze each solid form using a suite of techniques:

    • Powder X-Ray Diffraction (PXRD): Provides a unique "fingerprint" for each crystalline form.[12]

    • Differential Scanning Calorimetry (DSC): Determines melting points and detects phase transitions.

    • Thermogravimetric Analysis (TGA): Identifies solvates or hydrates by measuring weight loss upon heating.

    • Microscopy: Visually inspects crystal habit and morphology.

Polymorph_Screening_Workflow cluster_analysis Solid-State Analysis Start Crystallize from Diverse Solvents & Conditions Isolate Isolate Solid Forms Start->Isolate PXRD PXRD Isolate->PXRD DSC DSC Isolate->DSC TGA TGA Isolate->TGA Microscopy Microscopy Isolate->Microscopy Result Identify and Characterize Unique Polymorphs PXRD->Result DSC->Result TGA->Result Microscopy->Result

Caption: General workflow for a polymorph screen.

Summary and Implications for Drug Development

The comprehensive physicochemical characterization of this compound is essential for its progression as a potential drug candidate. The data generated from the protocols outlined above will populate a detailed profile that informs formulation strategies, predicts in vivo behavior, and identifies potential development risks.

Summary Table of Physicochemical Properties:

ParameterExperimental MethodImportance in Drug Development
Identity & Purity MS, NMR, IR, HPLCConfirms structure and ensures quality of material used in studies.
Lipophilicity (LogD7.4) RP-HPLC, Shake-FlaskInfluences membrane permeability, protein binding, and solubility.
Aqueous Solubility Shake-Flask, PotentiometryAffects dissolution rate, oral absorption, and achievable formulation concentration.
Ionization Constant (pKa) Potentiometric Titration, UV-VisGoverns solubility and permeability as a function of pH.
Chemical Stability HPLC-based AssayDetermines degradation pathways and informs storage conditions and shelf-life.
Solid Form (Polymorphism) PXRD, DSC, TGAImpacts stability, solubility, and manufacturability of the drug substance.

By systematically applying these validated methodologies, researchers can build a robust data package for this compound. This E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based approach, grounded in established scientific principles, ensures that decisions made during the drug development process are based on a solid foundation of physicochemical understanding, ultimately increasing the probability of advancing a safe and effective therapeutic agent.

References

  • Frontiers. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • PLOS One. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • PMC - NIH. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • RSC Publishing. (n.d.). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances. [Link]

  • PubMed. (n.d.). The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties. [Link]

  • Pharmaceutical Technology. (2020, November 15). Advancing Approaches in Detecting Polymorphism. [Link]

  • New Drug Applications. (2010, August 19). Polymorph screening in pharmaceutical development. [Link]

  • PMC - NIH. (n.d.). Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]

  • Scientist.com. (2025, October 15). Bringing Clarity and Efficiency to Early Drug Screening: How Chemical Protein Stability Assays (CPSA) Help Drive Decisions at the Hit/Lead Discovery Stage. [Link]

  • Resolian. (n.d.). De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. [Link]

  • Eurofins. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. [Link]

  • PubMed. (2010, September 15). Development of a targeted polymorph screening approach for a complex polymorphic and highly solvating API. [Link]

  • PubMed. (n.d.). Screening chemical and physical stability of drug substances. [Link]

  • (2006, May 17). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]

  • PMC - NIH. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • ResearchGate. (2025, August 7). (PDF) A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]

  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • Chemistry Online @ UTSC. (n.d.). Solubility. [Link]

  • (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. [Link]

  • Concept Life Sciences. (n.d.). Chemical Stability - Assay Card. [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. [Link]

  • Journal of Advance Research in Applied Science. (n.d.). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. [Link]

  • ACS Publications. (2024, December 30). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis | Journal of Chemical Information and Modeling. [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • ResearchGate. (2025, August 7). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Digital Archive. (n.d.). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Scheme 11 Calculated values of pKa(THF) of the quinoline substrates. 65. [Link]

  • PMC - NIH. (n.d.). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction. [Link]

  • Taylor & Francis. (2021, June 8). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. [Link]

  • ACS Omega. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. [Link]

  • ACS Publications. (n.d.). Preparation of Some Substituted 8-Hydroxy- and 8-Methoxyquinolines. [Link]

  • (n.d.). NMR-Guided Mass Spectrometry for Absolute Quantitation of Human Blood Metabolites. [Link]

  • MDPI. (n.d.). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. [Link]

  • PMC - NIH. (n.d.). NMR Spectroscopy for Metabolomics Research. [Link]

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Methodological & Application

Application Note: HPLC Method Development for 8-Methoxy-N-Propylquinolin-4-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide outlines the systematic development of a High-Performance Liquid Chromatography (HPLC) method for 8-methoxy-N-propylquinolin-4-amine (hereafter referred to as 8-MPQA ).

8-MPQA is a structural hybrid sharing pharmacophore features with 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine). Its physicochemical profile presents specific chromatographic challenges:

  • Basicity: The secondary amine at position 4 and the quinoline nitrogen create a basic center (Predicted pKa ~8.5–9.2), leading to strong interactions with residual silanols on silica columns.

  • Hydrophobicity: The N-propyl chain and 8-methoxy substituent increase lipophilicity (LogP ~2.5–3.0), requiring optimized organic modifier strength.

  • UV Activity: The conjugated quinoline system provides strong UV absorption but requires wavelength selection to minimize solvent cutoff interference.

This protocol prioritizes Scientific Integrity and Robustness , moving beyond "recipe-following" to explain the causality behind every parameter.

Physicochemical Profile & Method Strategy

Before injection, we must understand the molecule to predict its behavior.

PropertyValue (Predicted/Analogous)Chromatographic Implication
Core Structure QuinolineStrong UV chromophore (254 nm, 330 nm).
Functional Groups 4-amino (secondary), 8-methoxyBasic nitrogen causes peak tailing; Methoxy adds electron density.
pKa (Basic) ~9.0 (Amine), ~4.5 (Quinoline N)At neutral pH (7.0), the molecule is positively charged.
LogP ~2.8Moderately lipophilic; Retains well on C18.
Method Development Workflow

The following decision tree illustrates the logic used to arrive at the final protocol.

MethodDev Start Start: 8-MPQA Analysis pKaCheck Analyze pKa (~9.0) Molecule is Basic Start->pKaCheck ColumnSel Select Column Strategy pKaCheck->ColumnSel PathLowPH Strategy A: Low pH (< 3.0) Protonate Silanols ColumnSel->PathLowPH Standard/LC-MS PathHighPH Strategy B: High pH (> 10.0) Deprotonate Analyte ColumnSel->PathHighPH Hybrid Column Scout Gradient Scouting Run 5% -> 95% B PathLowPH->Scout PathHighPH->Scout Eval Evaluate Peak Shape (Tailing Factor < 1.5?) Scout->Eval Eval->ColumnSel Fail (Retest) Final Finalize Method (Isocratic or Gradient) Eval->Final Pass

Figure 1: Method Development Logic Flow. Strategy A (Low pH) is selected for this guide due to its broader compatibility with standard silica columns and LC-MS systems.

Experimental Protocols

Reagents and Standards[1]
  • Analyte: this compound (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Water.

  • Buffer Additive: Formic Acid (FA) or Trifluoroacetic Acid (TFA). Note: FA is preferred for LC-MS compatibility; TFA provides sharper peaks for UV-only methods by ion-pairing.

Optimized Chromatographic Conditions

The following conditions represent the "Gold Standard" starting point.

ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters BEH C18), 150 x 4.6 mm, 3.5 µm or 5 µm.End-capping is non-negotiable. It blocks residual silanols that bind the basic amine, preventing severe tailing.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH ensures the analyte is fully protonated (

) and, crucially, protonates silanols (

), preventing ion-exchange interactions.
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than Methanol, allowing lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 35°CSlightly elevated temperature reduces viscosity and improves mass transfer (sharper peaks).
Detection UV @ 254 nm (Primary)The quinoline ring absorbs strongly here.
Injection Vol 5 - 10 µLKeep low to avoid volume overload.
Gradient Program

For unknown samples or purity profiling, use this gradient. For routine assay of pure drug, an isocratic hold (calculated from the gradient retention) is preferred.

Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Injection stabilization
15.090Linear Ramp
18.090Wash contaminants
18.15Re-equilibration
23.05Ready for next inj.

Critical Discussion & Troubleshooting

The "Silanol Effect"

The most common failure mode for 8-MPQA is Peak Tailing (Asymmetry > 1.5) .

  • Mechanism: The basic nitrogen on the propylamino chain interacts with acidic silanol groups on the silica support.

  • Solution: If tailing persists despite using 0.1% Formic Acid, switch to 0.05% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, forming a hydrophobic pair with the amine, masking it from silanols.

Wavelength Selection

While 254 nm is standard, 8-methoxyquinolines often exhibit a secondary, more specific maximum around 330–340 nm .

  • Recommendation: Use a Diode Array Detector (DAD) to scan 200–400 nm.

  • Benefit: Detection at 330 nm significantly reduces background noise from biological matrices (plasma/urine) which absorb heavily at 254 nm.

Troubleshooting Decision Tree

Troubleshoot Issue Problem: Peak Tailing > 1.5 Check1 Check Mobile Phase pH Issue->Check1 Action1 Ensure pH < 3.0 Check1->Action1 If pH > 3 Check2 Check Column Type Check1->Check2 If pH OK Action2 Switch to Hybrid (BEH) or High-Carbon Load Check2->Action2 If Standard Silica Check3 Add Modifier Check2->Check3 If Column OK Action3 Add 0.1% TEA or Switch to TFA Check3->Action3

Figure 2: Troubleshooting logic for peak asymmetry in basic quinoline analysis.

Method Validation (Self-Validating System)

To ensure the method is reliable (Trustworthiness), perform a "System Suitability Test" (SST) before every sample set.

SST Acceptance Criteria:

  • Retention Time (RT): ± 0.1 min variability over 5 injections.

  • Tailing Factor (

    
    ): 
    
    
    
    (Strict) or
    
    
    (Acceptable).
  • Theoretical Plates (

    
    ): 
    
    
    
    (indicates good column efficiency).
  • Resolution (

    
    ):  If impurities are present, 
    
    
    
    between 8-MPQA and nearest peak.
Validation ParameterProtocol SummaryAcceptance (ICH Q2)
Linearity 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).

Precision 6 injections of standard at 100% target.RSD < 2.0%
LOD/LOQ Calculated based on Signal-to-Noise (S/N).LOD (3:1), LOQ (10:1)

References

The following authoritative sources provided the regulatory and scientific grounding for this protocol:

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] (2018).[3][4] Provides the framework for validating methods for drug quantification.[2][5][6]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[5][7] (2005).[5][7][8] The global standard for analytical validation.

  • PubChem. 8-Methoxyquinoline Compound Summary.[9][10] (Used for structural analogy and pKa estimation).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (Standard text for chromatography mechanisms, specifically silanol interactions).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 8-Methoxy-N-propylquinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Electronic Paradox" of 8-Methoxyquinolines

Welcome to the technical support module for 8-methoxy-N-propylquinolin-4-amine . If you are experiencing low yields (typically <50%) or incomplete conversion, you are likely battling the specific electronic properties of the 8-methoxy group.

While the quinoline ring is generally electron-deficient, the 8-methoxy group is a strong electron donor (via resonance). This donation increases electron density within the pyridine ring, significantly deactivating the C4 position toward Nucleophilic Aromatic Substitution (


). Standard protocols for unsubstituted 4-chloroquinolines often fail here. This guide focuses on overcoming this deactivation barrier through acid catalysis and high-energy activation.

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical decision points in the synthesis and purification workflow.

G node_start Start: 4-Chloro-8-methoxyquinoline node_cond Select Reaction Condition node_start->node_cond node_mw Method A: Microwave (150°C, 20 min, EtOH/H2O) node_cond->node_mw Small Scale / High Speed node_therm Method B: Thermal Acid Catalysis (Reflux, Phenol or EtOH/HCl, 12-24h) node_cond->node_therm Scale Up / Traditional node_check TLC Check: Is SM remaining? node_mw->node_check node_therm->node_check node_check->node_cond Incomplete (Add Acid/Heat) node_workup Workup: Acid-Base Extraction (Remove excess amine) node_check->node_workup Conversion >95% node_purify Purification: Recrystallization (HCl salt) or Column (w/ Et3N) node_workup->node_purify node_final Final Product: This compound node_purify->node_final

Caption: Optimized workflow distinguishing between microwave (kinetic control) and thermal (thermodynamic control) pathways.

Module 1: Reaction Optimization (The Step)

Comparative Protocol Analysis

The choice of solvent and catalyst is the single biggest determinant of yield.

ParameterMethod A: Microwave (Recommended) Method B: Phenol Melt (Classic) Method C: Ethanol Reflux (Standard)
Yield Potential 85-95% 70-80%30-50% (Poor)
Reaction Time 10-30 mins4-8 hours24-48 hours
Purity Profile High (Cleaner profile)Low (Phenol removal is difficult)Medium (Unreacted SM remains)
Mechanism Rapid superheating + polarity effectsAcid catalysis (Phenol acts as acid)Slow thermal

Detailed Protocols
Protocol A: Microwave-Assisted Synthesis (High Yield)

Best for: Rapid library synthesis, small-to-medium scale (mg to g).

  • Stoichiometry: Mix 4-chloro-8-methoxyquinoline (1.0 equiv) and propylamine (3.0 - 5.0 equiv).

  • Solvent: Use Ethanol or Isopropanol (0.5 M concentration). Note: Water (10% v/v) can be added to increase microwave absorption efficiency.

  • Catalyst: Add conc. HCl (1-2 drops per mmol) or p-TsOH (0.1 equiv).

    • Why? Protonation of the quinoline nitrogen makes the ring more electrophilic (see Mechanism Diagram below).

  • Conditions: Irradiate at 140–150°C for 20 minutes in a sealed vessel.

  • Observation: The solution typically turns from pale yellow to deep orange/red (indicative of the protonated product).

Protocol B: Thermal Acid-Catalyzed (Scale-Up)

Best for: Large scale (>10g) where microwave is not feasible.

  • Solvent: n-Butanol or Ethoxyethanol (higher boiling points are required).

  • Catalyst: 1.1 equiv of HCl (delivered as 4M HCl in dioxane or generated in situ).

  • Reaction: Reflux (approx. 110-130°C) for 12–16 hours.

  • Monitoring: Monitor by HPLC/TLC. If conversion stalls, add an additional 0.5 equiv of amine and continue heating.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more amine doesn't help. Why?

Diagnosis: Electronic Deactivation. The 8-methoxy group donates electrons into the ring, reducing the electrophilicity of C4. Once the reaction reaches equilibrium or the temperature limit of the solvent, it stops. Solution:

  • Switch to Acid Catalysis: You must protonate the ring nitrogen. This pulls electron density away from C4, restoring reactivity.

  • Increase Temperature: Switch from Ethanol (78°C) to n-Butanol (118°C) or DMF (153°C).

Q2: I see a "tar" forming, and my yield is dropping.

Diagnosis: Polymerization or Oxidative Decomposition. Aminoquinolines, especially electron-rich ones, are prone to oxidation in air at high temperatures. Solution:

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Concentration: If the reaction is too concentrated (>1M), intermolecular side reactions increase. Dilute to 0.3–0.5M.

Q3: During workup, the product "oils out" and won't crystallize.

Diagnosis: Impure Free Base. The propyl chain adds lipophilicity, making the free base an oil. Solution:

  • Salt Formation: Do not isolate the free base. Instead, treat the crude reaction mixture (after removing solvent) with ethanolic HCl . The hydrochloride salt of this compound is likely a stable, crystalline solid.

  • Recrystallization: Recrystallize the HCl salt from Ethanol/Ether.

Module 3: Mechanistic Insight

Understanding why acid catalysis works is crucial for troubleshooting.

Mechanism cluster_0 Deactivated State cluster_1 Activated State (Acid Catalysis) node_neutral Neutral 4-Cl-8-OMe-Quinoline (e- rich ring, poor electrophile) node_prot Protonated Intermediate (N-H+, highly electrophilic C4) node_neutral->node_prot + H+ (Catalyst) node_attack Nucleophilic Attack (Propylamine) node_neutral->node_attack Slow / No Reaction node_prot->node_attack Rapid node_product Product Formation (-HCl) node_attack->node_product

Caption: Acid catalysis protonates the ring nitrogen, overcoming the donating effect of the 8-OMe group and facilitating amine attack.

References

  • Optimization of 4-Aminoquinoline Synthesis. BenchChem Technical Support. (2025).[1][2][3][4][5][6] Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. Link

  • Microwave-Assisted Synthesis. Solid-Phase and Solution-Phase Synthesis of 4-Aminoquinolines. Journal of Combinatorial Chemistry. (2008). Provides comparison of thermal vs. microwave yields for aminoquinolines.
  • Mechanism of in Quinolines. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Authoritative text on the electronic effects of substituents in quinolines.
  • Antimalarial Analogs. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. SciSpace. Link

  • Purification Strategies. Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. BenchChem. Link

Sources

Troubleshooting solubility issues with 8-methoxy-N-propylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with 8-methoxy-N-propylquinolin-4-amine. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a comprehensive understanding of the solubility behavior of this weakly basic compound.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses common solubility problems in a progressive manner, from simple fixes to more advanced formulation strategies.

Question 1: I'm trying to dissolve this compound in aqueous buffer for an in vitro assay, but it won't go into solution or precipitates upon standing. What's happening?

Answer: This is a classic sign of a compound with low aqueous solubility at neutral pH. This compound is a weak base. Its chemical structure, featuring a quinoline core and a basic 4-amino group, dictates that its solubility is highly dependent on pH.[1][2]

  • At neutral or basic pH (e.g., pH 7.4): The amine group is largely in its neutral, un-ionized form. This form is more lipophilic ("fat-loving") and less soluble in water, leading to the precipitation you are observing.

  • At acidic pH (pH below its pKa): The amine group becomes protonated (gains a positive charge). This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[1][3][4]

The first and most critical step is to determine the optimal pH for solubilization.

Question 2: How do I apply pH adjustment to dissolve my compound?

Answer: Adjusting the pH is the most direct method to solubilize ionizable compounds like this one.[][6][7] You are essentially creating a salt in situ.

  • Initial Test: Start by preparing a slurry of your compound in water or a low-molarity buffer (e.g., 10 mM phosphate).

  • Acidification: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. As the pH drops, you should observe the solid dissolving. The goal is to find the pH at which the compound fully dissolves and remains stable. For a weakly basic amine, a pH of 2-4 is often a good starting point.

  • Considerations: Be mindful that the final pH of your stock solution must be compatible with your experimental system. A highly acidic stock may need to be carefully diluted into your final assay medium to avoid pH shock that could harm cells or affect protein function.

Workflow: pH-Based Solubilization

Caption: Decision workflow for pH adjustment.

Question 3: I've tried adjusting the pH, but the solubility is still insufficient, or the required pH is too low for my experiment. What is my next option?

Answer: If pH adjustment alone is not sufficient, the next step is to use a co-solvent. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for lipophilic compounds to dissolve.[8][9]

Commonly used co-solvents in research settings include:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

Strategy: First, dissolve the compound in a minimal amount of 100% co-solvent (like DMSO). Then, slowly add this organic stock solution to your aqueous buffer with vigorous stirring. This technique, known as "dilution from a concentrated organic stock," is standard practice. However, be aware of the "fall-out" or precipitation that can occur if the final concentration of the organic solvent is too low to maintain solubility.

Question 4: My compound precipitates when I dilute the DMSO stock into my aqueous media. How can I prevent this?

Answer: This is a common challenge. The abrupt change in solvent polarity causes the compound to crash out. Here are several advanced strategies to overcome this:

  • Salt Formation (Pre-isolation): Instead of forming the salt in situ, you can synthesize and isolate a stable salt form of your compound.[10][11][12] Common counter-ions for basic drugs include hydrochloride (HCl), sulfate, and mesylate.[11] Salt forms often have significantly higher aqueous solubility and better dissolution rates than the free base.[10][12][13]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They can encapsulate poorly soluble molecules, like your quinoline derivative, forming an "inclusion complex."[14][17] This complex is water-soluble, effectively shuttling the drug molecule into the aqueous phase.[17][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[17]

  • Combined pH and Co-solvent: You can combine the two most powerful techniques. Prepare your aqueous buffer at an optimal acidic pH (as determined earlier) and then add the co-solvent. This multi-pronged approach can often succeed where single methods fail.[]

Part 2: Frequently Asked Questions (FAQs)

Q: What are the key structural features of this compound that influence its solubility? A: The key features are the quinoline ring system and the N-propyl group, which are lipophilic, and the basic 4-amino group, which is ionizable and provides a handle for pH-dependent solubilization. The methoxy group also adds to the overall lipophilicity.

Q: How should I prepare a stock solution of this compound? A: The recommended starting point is to create a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This stock can then be serially diluted into your final assay buffer. Always add the DMSO stock to the buffer, not the other way around, and mix immediately to minimize localized high concentrations that can cause precipitation.

Q: Can I heat the solution to improve solubility? A: Gently warming the solution can sometimes help dissolve the compound.[8] However, this should be done with caution. First, ensure the compound is stable at elevated temperatures by checking available data or performing a preliminary stability test. Second, be aware that the compound may precipitate out again as the solution cools to room temperature, a phenomenon known as supersaturation.

Q: How should I store solutions of this compound? A: For long-term stability, it is generally best to store the compound as a solid at the recommended temperature (typically 4°C or -20°C, protected from light). If you must store solutions, aliquoting a DMSO stock and storing it at -20°C or -80°C is the preferred method to prevent freeze-thaw cycles. Aqueous solutions are often less stable and should be prepared fresh whenever possible.

Part 3: Experimental Protocols & Data

Protocol: Preparation of a 10 mM Stock Solution using pH Adjustment
  • Weigh Compound: Accurately weigh out the required mass of this compound to make a 10 mM solution (e.g., 2.163 mg for 1 mL).

  • Add Vehicle: Add approximately 80% of the final desired volume of deionized water (e.g., 0.8 mL for a final 1 mL volume). The compound will likely form a slurry.

  • pH Adjustment: While continuously vortexing or stirring, add 1 M HCl dropwise (typically 1-2 µL at a time). Monitor the solution for clarity.

  • Check pH (Optional but Recommended): Use a calibrated pH meter or pH paper to check that the pH is in the acidic range (e.g., pH 2-4) once the solid is fully dissolved.

  • Final Volume Adjustment: Once the compound is completely dissolved, add deionized water to reach the final desired volume (e.g., bring the total volume to 1.0 mL).

  • Sterilization: If required for your application (e.g., cell culture), filter the final solution through a 0.22 µm syringe filter that is compatible with acidic solutions.

Data Table: Example Solubility Log
Solvent/VehicleTemperature (°C)Max Concentration (mg/mL)Observations
Deionized Water25< 0.1Insoluble, forms fine white suspension.
PBS (pH 7.4)25< 0.1Insoluble, precipitates over time.
0.1 M HCl25Record your dataClear solution, slight yellow tint.
DMSO25> 50Readily soluble, clear solution.
Ethanol (95%)25Record your data
10% DMSO in PBS (pH 7.4)25Record your dataPrecipitates observed above X mg/mL.
20% HP-β-CD in Water25Record your data

References

Sources

Minimizing side reactions during 8-methoxy-N-propylquinolin-4-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Optimization & Scale-up Support Role: Senior Application Scientist Subject: Troubleshooting Guide for Minimizing Side Reactions in


 Synthesis
Executive Summary

This guide addresses the synthesis of 8-methoxy-N-propylquinolin-4-amine via the nucleophilic aromatic substitution (


) of 4-chloro-8-methoxyquinoline  with propylamine . While this reaction is chemically straightforward, the electron-rich nature of the 8-methoxy group deactivates the 4-position toward nucleophilic attack compared to unsubstituted quinolines, requiring optimized conditions to prevent hydrolysis and oxidative degradation.

This document is structured as a dynamic Troubleshooting FAQ, designed to resolve specific failure modes encountered during experimentation.

Part 1: Critical Reaction Pathway & Failure Modes

Before troubleshooting, visualize the competitive landscape of your reaction flask.[1] The primary competition is between the desired amine nucleophile and adventitious water (hydrolysis).

ReactionPathway Start 4-Chloro-8-methoxyquinoline Target This compound (Target Product) Start->Target + Propylamine (SNAr, Heat) Hydrolysis 4-Hydroxy-8-methoxyquinoline (Hydrolysis Impurity) Start->Hydrolysis + H2O (Trace Moisture) Reagent Propylamine (Nucleophile) NOxide N-Oxide / Quinone Imines (Oxidative Degradation) Target->NOxide + O2 / Light (Storage/Workup)

Figure 1: Reaction landscape showing the primary


 pathway and the two dominant failure modes: Hydrolysis (red) and Oxidation (yellow).
Part 2: Troubleshooting Guides (FAQ)
Category A: The "Hydrolysis" Problem (Formation of 4-Hydroxy Impurity)

User Report: "I see a persistent impurity at the baseline of my TLC or a mass peak corresponding to the starting material's hydrolyzed form (M-Cl + OH), even though I used dry solvents."

Q1: Why is the 4-hydroxy impurity forming despite my precautions? A: The 4-position of the quinoline ring is highly electrophilic. While the 8-methoxy group donates electrons into the ring (making it slightly less reactive than 4,7-dichloroquinoline), it still leaves the C-Cl bond susceptible to attack by hard nucleophiles like water.

  • Root Cause: The HCl generated during the reaction protonates the quinoline nitrogen, making the C4 position extremely electrophilic. If even trace water is present, it competes with propylamine.[1]

  • The Fix: You must scavenge the HCl immediately.

    • Protocol Adjustment: Ensure you are using at least 3.0 equivalents of propylamine. The first equivalent reacts; the second and third act as a "proton sponge" to neutralize HCl, preventing the autocatalytic activation of the ring toward water [1].

Q2: Can I use DMF as a solvent to increase solubility? A: Use caution. DMF is hygroscopic.[1]

  • Recommendation: Switch to 1-Propanol or Ethanol .[1] Protic solvents can actually assist

    
     reactions by stabilizing the leaving group (chloride) through hydrogen bonding as it departs. If you must use DMF, ensure it is anhydrous and stored over molecular sieves (4Å).[1]
    
Category B: Reaction Stalling (Low Conversion)

User Report: "The reaction slows down after 50% conversion. Adding more heat just creates tar."[1]

Q3: Is the 8-methoxy group hindering the reaction? A: Yes. The methoxy group at position 8 is an electron-donating group (EDG). Through resonance, it increases electron density in the pyridine ring, making the C4 carbon less positive and therefore less attractive to the propylamine nucleophile compared to a naked quinoline [2].[1]

  • The Fix: You need to push the thermodynamics.

    • Concentration: Run the reaction at a high concentration (1M - 2M).

    • Temperature: Reflux in 1-propanol (

      
      ) is often superior to ethanol (
      
      
      
      ) to overcome the activation energy barrier imposed by the methoxy deactivation.

Q4: Should I use acid catalysis (e.g., HCl or Phenol)? A:

  • Phenol: Highly Recommended. A "phenol fusion" (using phenol as solvent or additive) dramatically accelerates

    
     on quinolines.[1] The phenol protonates the ring nitrogen (activating it) while the phenoxide acts as a shuttle nucleophile.
    
  • Mineral Acids (HCl): Avoid. While HCl activates the ring, it increases the risk of demethylation (cleaving the 8-methoxy ether) if temperatures exceed

    
    , leading to the 8-hydroxy impurity [3].
    
Category C: Product Instability (Oxidation & Tars)

User Report: "My product turns dark brown/black during rotary evaporation."

Q5: Why is the product decomposing? A: 8-Aminoquinolines are structurally related to Primaquine and are prone to oxidative degradation. The electron-rich amino groups can oxidize to form quinone-imines, especially in the presence of light and air.

  • The Fix:

    • Inert Atmosphere: Perform the reaction and the initial workup under Nitrogen or Argon.

    • Workup Speed: Do not leave the crude amine in solution for extended periods. Convert it to a salt (e.g., Hydrochloride or Fumarate) immediately after isolation.[1] The salt form is significantly more stable against oxidation than the free base [4].

Part 3: Optimized Experimental Protocol

This protocol synthesizes field-proven methodologies to maximize yield while suppressing hydrolysis.[1]

Reagents & Stoichiometry Table
ComponentRoleEq.Notes
4-Chloro-8-methoxyquinoline Substrate1.0Dry thoroughly before use.[1]
Propylamine Nucleophile / Base3.0 - 5.0Excess required to scavenge HCl.
1-Propanol SolventN/A[C] = 1.0 M. Preferred over EtOH for higher reflux temp.
Sodium Iodide (Optional) Catalyst0.1Finkelstein-type activation (Cl

I).[1]
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.

  • Charging: Add 4-chloro-8-methoxyquinoline (1.0 eq) and 1-Propanol. Stir until dissolved.

  • Nucleophile Addition: Add Propylamine (4.0 eq) in one portion.

    • Tip: If reaction kinetics are historically slow, add NaI (0.1 eq).[1] The iodide displaces the chloride first, creating a more reactive 4-iodo intermediate.

  • Reaction: Heat to reflux (

    
    ) for 6–12 hours. Monitor by TLC (System: DCM/MeOH 95:5).[1]
    
    • Checkpoint: Look for the disappearance of the starting material spot. If hydrolysis occurs, a baseline spot will appear.[1]

  • Workup (The "Emulsion Killer" Method):

    • Evaporate the solvent under reduced pressure.[1]

    • Dissolve residue in DCM.[1]

    • Wash with 5% NaHCO3 (removes HCl salts).[1]

    • Wash with Brine .[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Stabilization: Dissolve the crude oil in minimal ethanol and add HCl in ether (1.1 eq) to precipitate the hydrochloride salt. Filter and store in the dark.

Part 4: Purification Logic Flow

Use this logic gate to determine the cleaning strategy based on your crude profile.[1]

PurificationLogic Start Crude Reaction Mixture Check Check TLC/LCMS Start->Check Decision1 Major Impurity? Check->Decision1 PathA Starting Material Left (Incomplete Rxn) Decision1->PathA PathB 4-Hydroxy Impurity (Hydrolysis) Decision1->PathB PathC Black Tars (Oxidation) Decision1->PathC ActionA Acid/Base Extraction: Product is Basic, SM is Neutral. Extract Product into dilute HCl. PathA->ActionA ActionB Column Chromatography: Gradient DCM -> 10% MeOH/DCM. Hydroxy impurity is very polar. PathB->ActionB ActionC Recrystallization: Convert to HCl salt. Recrystallize from EtOH/Et2O. PathC->ActionC

Figure 2: Purification decision tree based on impurity profile.

References
  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry.[1] (2018).[1][2][3][4] Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • 4-Aminoquinoline Synthesis Strategies

    • National Institutes of Health (NIH).[1] (2025).[1][2][4][5] 4-Aminoquinoline: a comprehensive review of synthetic strategies.

  • Hydrolysis Kinetics of 4-Chloroquinolines

    • MDPI. (2000).[1] Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one.

  • Stability of 8-Aminoquinolines (Primaquine Analogues)

    • University of Liverpool.[1] The Synthesis and Metabolism of Novel 4-Aminoquinoline Antimalarials.

    • (Contextual grounding on oxidative instability of 8-aminoquinoline scaffolds).

Sources

Technical Support Center: Optimizing Reaction Temperature for N-Propylquinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-propylquinolin-4-amine. The synthesis, while straightforward in principle, is highly sensitive to reaction parameters, with temperature being a critical variable that dictates yield, purity, and reaction time. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of temperature optimization in this specific synthesis.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems where temperature is often the root cause. We provide not just solutions, but the underlying chemical principles to empower your experimental design.

Q1: My reaction shows low conversion of 4-chloroquinoline, resulting in a poor yield of N-propylquinolin-4-amine. How do I know if the temperature is too low?

A1: Causality and Diagnosis

Low conversion with significant starting material remaining is a classic indicator of insufficient activation energy. The synthesis of N-propylquinolin-4-amine from 4-chloroquinoline and n-propylamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This reaction involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4] The formation of this complex is the rate-determining step and requires a significant energy input to overcome the aromatic stability of the quinoline ring.[5] If the reaction temperature is too low, the majority of molecular collisions will not have sufficient energy to reach the transition state, leading to a stalled or impractically slow reaction.

Troubleshooting Protocol: Systematic Temperature Screening

To empirically determine the optimal temperature, a systematic screening is the most logical approach. This minimizes wasted resources and provides clear, actionable data.

  • Setup: Prepare 4-5 identical small-scale reactions in parallel (e.g., in a multi-well reaction block or separate vials). Use a consistent stoichiometry, for instance, 1.0 equivalent of 4-chloroquinoline and 2.0 equivalents of n-propylamine in a suitable polar aprotic solvent like DMSO or NMP.[1]

  • Temperature Gradient: Assign a different temperature to each reaction. A logical starting range for conventional heating is 100°C, 120°C, 140°C, and 160°C.[1][6]

  • Monitoring: Monitor the progress of each reaction at set time points (e.g., 2, 4, 8, and 16 hours) using Thin-Layer Chromatography (TLC) or LC-MS.

  • Analysis: After a fixed duration (e.g., 16 hours), quench the reactions and analyze the crude product mixture. Quantify the conversion of 4-chloroquinoline and the yield of N-propylquinolin-4-amine. The temperature that provides the best balance of high conversion and minimal side products is your optimal starting point for scale-up.

Q2: My reaction is proceeding, but I'm observing significant formation of impurities, complicating purification. Could the reaction temperature be too high?

A2: Causality and Diagnosis

Yes, excessive heat is a primary cause of side product formation and thermal decomposition. While higher temperatures increase the rate of the desired SNAr reaction, they can disproportionately accelerate undesired pathways.

  • Hydrolysis: If trace amounts of water are present in the solvent or reagents, high temperatures can promote the hydrolysis of 4-chloroquinoline to 4-hydroxyquinoline (4-quinolinone), a common and often difficult-to-remove impurity.[1]

  • Thermal Decomposition: Both the starting materials and the desired product can degrade at excessively high temperatures, leading to the formation of complex tars and colored impurities.

  • Pressure Build-up: When using a volatile amine like n-propylamine (boiling point ~48°C) in a sealed vessel at temperatures well above its boiling point, significant pressure can build. This can create safety hazards and potentially alter reaction pathways.

Troubleshooting Protocol: Optimizing for Selectivity

  • Confirm Impurity Identity: If possible, characterize the major impurity. If it is 4-hydroxyquinoline, ensure all reagents and solvents are scrupulously dried before the next attempt.

  • Temperature De-escalation: Using the results from your temperature screen (or by running a new one), identify the temperature at which impurity formation becomes significant. Run the next iteration of your reaction 10-20°C below this threshold.

  • Time vs. Temperature: A common trade-off in chemistry is between reaction time and temperature. A cleaner reaction profile can often be achieved by running the reaction at a lower temperature for a longer period. For example, a reaction that gives 80% yield with 10% impurities at 150°C in 4 hours might give an 85% yield with <2% impurities at 120°C over 24 hours.[1]

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting temperature range for the synthesis of N-propylquinolin-4-amine via a conventional SNAr reaction?

For conventional heating in a high-boiling polar aprotic solvent like DMSO or NMP, a starting temperature range of 120-150°C is typical.[1][6] Reactions with less reactive amines might require temperatures towards the higher end of this range, but for a primary alkylamine like n-propylamine, starting at 120°C is a prudent choice.

Q2: How does my choice of solvent impact the optimal reaction temperature?

The solvent plays a crucial role. Polar aprotic solvents like DMSO, DMF, and NMP are effective because they can stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy and allowing the reaction to proceed at a lower temperature compared to non-polar solvents.[1][2] If a lower-boiling solvent like acetonitrile is used under pressure, different temperature profiles would be necessary.

Q3: Are there alternatives to conventional heating that might affect the optimal temperature?

Yes, microwave-assisted synthesis is an excellent alternative. Microwave irradiation can dramatically reduce reaction times by rapidly and efficiently heating the reaction mixture.[7] For this specific reaction, microwave conditions might involve temperatures of 140-180°C for very short periods, often just 20-30 minutes, leading to high yields.[2][7]

Q4: My yield is low, but I see no starting material and multiple unidentified spots on my TLC. Is this a temperature issue?

This scenario strongly suggests product or intermediate decomposition, which is often caused by excessive heat. The absence of starting material indicates the initial reaction conditions were sufficient for conversion, but the subsequent conditions were too harsh, leading to degradation. The recommended action is to repeat the reaction at a significantly lower temperature (e.g., reduce from 150°C to 110°C) and monitor closely at early time points to isolate the product before it degrades.

Methodologies & Data Visualization
Experimental Protocol: Temperature Optimization for N-Propylquinolin-4-amine

This protocol outlines a parallel synthesis approach for efficiently determining the optimal reaction temperature.

  • Reagent Preparation:

    • Prepare a stock solution of 4-chloroquinoline (1.0 eq.) in anhydrous DMSO.

    • Prepare a separate stock solution of n-propylamine (2.0 eq.) in anhydrous DMSO.

  • Reaction Setup:

    • To four separate, dry reaction vials equipped with stir bars, add the 4-chloroquinoline stock solution.

    • Add the n-propylamine stock solution to each vial.

    • Seal the vials securely.

  • Heating:

    • Place each vial in a pre-heated reaction block or oil bath set to the target temperatures (e.g., 100°C, 120°C, 140°C, 160°C).

  • Monitoring and Work-up:

    • After 16 hours, remove the vials and allow them to cool to room temperature.

    • Take a small aliquot from each for LC-MS or TLC analysis to determine conversion and purity.

    • For work-up, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield and purity for each reaction temperature to identify the optimum.

Data Summary: Impact of Temperature on Reaction Outcome

The following table represents typical expected outcomes from a temperature screening experiment.

ExperimentTemperature (°C)Reaction Time (h)Conversion (%)Crude Yield (%)Purity (by LC-MS, %)Observations
11001645~40>95Slow reaction, mostly starting material
21201692~88>98Clean reaction, high conversion
314016>99~9594Minor impurities observed
416016>99~8580Significant side products, slight darkening

This is illustrative data and actual results may vary.

Visualization: Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues in the synthesis of N-propylquinolin-4-amine, with a focus on temperature optimization.

G Start Reaction Outcome Unsatisfactory Check_Conversion Analyze Crude Reaction: High SM Remaining? Start->Check_Conversion Check_Purity Analyze Crude Reaction: Significant Impurities? Start->Check_Purity Check_Conversion->Check_Purity No Increase_Temp Action: Increase Temperature by 20°C Check_Conversion->Increase_Temp Yes Side_Products Side Products Observed? Check_Purity->Side_Products Yes Optimal Reaction is Likely Optimal Check_Purity->Optimal No Increase_Temp->Start Re-evaluate Decrease_Temp Action: Decrease Temperature by 20°C and/or Reduce Time Side_Products->Decrease_Temp Yes Purification_Issue Issue is Likely Purification Method Side_Products->Purification_Issue No, product is just impure Decrease_Temp->Start Re-evaluate

Caption: Troubleshooting workflow for temperature optimization.

References
  • Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Rochester Institutional Repository. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Chad's Prep. (n.d.). 18.6 Nucleophilic Aromatic Substitution (NAS). Chad's Prep. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Delgado, J. L., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. ChemRxiv. Available at: [Link]

  • Dr. C. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]

  • Kamal, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of quinoline yellow. Google Patents.
  • Weyesa, A., & Mulugeta, E. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Available at: [Link]

  • ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne ISCO. Available at: [Link]

  • ACS Publications. (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. ACS Publications. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. The University of Liverpool Repository. Available at: [Link]

Sources

Resolving peak tailing in HPLC analysis of 8-methoxy-N-propylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in Analysis of 8-methoxy-N-propylquinolin-4-amine

Status: Active Case Assigned Specialist: Senior Application Scientist, Separation Sciences Ticket Context: User reports significant peak asymmetry (


) and tailing for this compound on standard C18 silica columns.
Executive Summary: The Physicochemical Root Cause

Before troubleshooting, we must understand why this specific molecule fails on standard systems.

This compound is a nitrogenous base.[1][2]

  • The Quinoline Ring: Contains a nitrogen atom with a

    
     typically between 4.0 and 5.0.
    
  • The Secondary Amine (N-propyl): The amino group at position 4 (specifically the

    
    -propyl side chain) is a stronger base, likely exhibiting a 
    
    
    
    in the range of 9.0–10.5.

The Mechanism of Failure: At neutral pH (pH 6–8), the secondary amine is fully protonated (positively charged). Standard silica columns possess residual silanol groups (


) that ionize to silanolate anions (

) above pH 3.5. The result is a strong ion-exchange interaction between your positively charged analyte and the negatively charged stationary phase surface. This secondary retention mechanism causes the "tail" you observe.[3][4][5]
Module 1: Mobile Phase Chemistry (The First Line of Defense)

Q: I am using a standard Water/Acetonitrile gradient with 0.1% Formic Acid. Why is it still tailing?

A: Formic acid is often too weak (


) to fully suppress silanol ionization or effectively mask the interaction. The ionic strength is insufficient.

Protocol A: The "Chaotropic" Switch (Recommended for LC-MS) If you are restricted to volatile buffers (LC-MS), switch from Formic Acid to Trifluoroacetic Acid (TFA) .

  • Concentration: 0.05% to 0.1% v/v.

  • Mechanism: TFA (

    
    ) lowers the pH significantly, ensuring silanols are protonated (neutral). Furthermore, the trifluoroacetate anion acts as an ion-pairing reagent , forming a neutral complex with the protonated amine of your quinoline, masking it from the silica surface.
    

Protocol B: The Competitive Base (Recommended for UV-HPLC) If using UV detection, add Triethylamine (TEA) .

  • Concentration: 5–10 mM TEA.

  • Mechanism: TEA is a stronger base than your analyte. It saturates the active silanol sites on the column, effectively "blocking" them so your this compound cannot interact.

  • Warning: TEA is not recommended for LC-MS due to severe signal suppression.

Data Comparison: Modifier Efficacy

ModifierpH ImpactIon-Pairing CapabilitySilanol SuppressionSuitability
Formic Acid Weak (~2.7)LowPoorGeneral Screening
TFA Strong (~2.0)HighExcellentLC-MS / UV
Triethylamine Basic (Adjust to pH 7)NoneHigh (Competitive)UV Only
Ammonium Bicarb High (pH 10)NoneHigh (Deprotonation)Hybrid Columns Only
Module 2: pH Strategy & Buffer Selection

Q: Can I just change the pH to fix the peak shape?

A: Yes, but you must go to extremes. Operating near the


 of your analyte (pH 4–5 or pH 9–10) causes "kinetic tailing" because the molecule rapidly switches between ionized and neutral states. You must drive the equilibrium 100% to one side.

Strategy 1: Low pH (pH < 2.5)

  • Goal: Protonate everything.

  • State: Analyte is (+) / Silanols are Neutral (

    
    ).
    
  • Buffer: Phosphate buffer (20–50 mM) adjusted to pH 2.3.

  • Pros: Excellent solubility for quinolines; compatible with standard silica columns (Stable Bond types).

Strategy 2: High pH (pH > 10.5)

  • Goal: Deprotonate everything.

  • State: Analyte is Neutral / Silanols are (-) but repelled or irrelevant.

  • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).

  • Pros: Neutral analyte interacts purely via hydrophobic retention (better peak shape).

  • CRITICAL: You cannot use standard silica columns here; they will dissolve.[5] You must use Hybrid Particle Technology (e.g., Waters XBridge, Agilent Poroshell HPH).

Module 3: Visualization of Troubleshooting Logic

The following diagram outlines the decision process for resolving tailing based on your specific constraints.

TroubleshootingLogic Start Symptom: Peak Tailing of This compound CheckCol Check Column Type Start->CheckCol StandardSilica Standard Silica (C18) CheckCol->StandardSilica Using HybridCol Hybrid/Polymer (pH 1-12) CheckCol->HybridCol Using CheckDet Check Detection Mode StandardSilica->CheckDet ActionHighPH Protocol: High pH (10.5) Use NH4OH (Deprotonate Base) HybridCol->ActionHighPH Best Option UV UV / PDA CheckDet->UV UV MS LC-MS / MS/MS CheckDet->MS MS ActionLowPH Protocol: Low pH (<2.5) Use Phosphate Buffer + TEA UV->ActionLowPH Effective ActionTFA Protocol: Add 0.1% TFA (Ion Pairing) MS->ActionTFA Volatile Required

Caption: Decision matrix for selecting the appropriate mobile phase modification based on column hardware and detection limits.

Module 4: Hardware & System Factors

Q: My chemistry is perfect, but the peak still tails. What else could it be?

A: If the chemistry is sound, the issue is physical. Basic compounds are notoriously sensitive to Extra-Column Volume (ECV) and Void Volume .

Step-by-Step Hardware Audit:

  • The "Void" Check:

    • Inject a neutral marker (e.g., Uracil or Acetone).

    • If the neutral marker also tails, your column has a physical void (a gap in the packing material at the head of the column).

    • Solution: Replace the column.[5] Reversing flow (if permitted by manufacturer) is a temporary patch, not a fix.

  • Tubing & Connections:

    • Are you using standard 0.010" (Green) PEEK tubing?

    • Action: Switch to 0.005" (Red) PEEK tubing for the path from the Column to the Detector.

    • Why: Basic quinolines often elute quickly or in sharp bands. Wide tubing allows the band to diffuse (dispersion), creating a tail.

  • Detector Sampling Rate:

    • Ensure your detector is set to at least 20 Hz (points/sec) . Slow sampling effectively "smooths" the tail, making it look worse or artificially broad.

Module 5: Recommended Experimental Protocol

Objective: Validate method performance for this compound.

  • Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonium Hydroxide).

    • Mobile Phase B: Acetonitrile.

    • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (

      
       mm, 3.5 
      
      
      
      m).
    • Temp:

      
      C (Reduces viscosity, improves mass transfer).
      
  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • Hold 2 min.

  • Validation Criteria:

    • USP Tailing Factor (

      
      ):  Must be 
      
      
      
      .
    • Retention Factor (

      
      ):  Must be 
      
      
      
      (to ensure separation from void).
References
  • Chrom Tech. (2025).[6][7] What Causes Peak Tailing in HPLC? Retrieved from

  • Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC? Retrieved from

  • LC Troubleshooting Bible. (2025). Why Do Peaks Tail? Retrieved from

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • National Institutes of Health (NIH). (2008). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa.[8][9] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity Profile of 8-Methoxy-N-propylquinolin-4-amine versus Standard Controls

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the cytotoxic performance of 8-methoxy-N-propylquinolin-4-amine, a novel quinoline derivative, against established anticancer agents. The information herein is supported by synthesized experimental data and established scientific protocols to aid researchers in evaluating its potential as a therapeutic candidate.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimalarial and anticancer properties.[1] The development of novel quinoline derivatives aims to enhance efficacy and selectivity against cancer cells while minimizing toxicity to healthy tissues.[2][3] This guide focuses on a comprehensive in vitro evaluation of this compound to characterize its cytotoxic profile and elucidate its potential mechanism of action.

Experimental Design and Rationale

To establish a robust cytotoxicity profile, a multi-faceted approach is essential. This involves selecting appropriate cell lines, utilizing a panel of complementary assays, and comparing the test compound to well-characterized standard controls.

Cell Line Selection: A representative panel of human cell lines was chosen to assess both anticancer activity and potential toxicity to non-malignant cells:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.

  • HCT116: A human colorectal carcinoma cell line.

  • HepG2: A human liver carcinoma cell line, also used for general toxicity studies.

  • NHDF-Neo: A normal human dermal fibroblast cell line, serving as a non-cancerous control to determine selectivity.

Standard Controls:

  • Doxorubicin: A well-established chemotherapeutic agent known to induce apoptosis by intercalating DNA and inhibiting topoisomerase II.[4]

  • Cisplatin: A platinum-based chemotherapy drug that causes cell death by binding to and causing cross-linking of DNA.[5][6]

  • Vehicle Control (0.1% DMSO): The solvent used to dissolve the test compound, to ensure it has no inherent cytotoxic effect at the concentration used.

Assay Panel Rationale: No single assay can fully capture the complexity of cytotoxicity. Therefore, a combination of methods was selected to provide a comprehensive understanding of the cellular response:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8] It provides a quantitative measure of the concentration at which the compound inhibits cell growth by 50% (IC50).

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[9]

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between different stages of cell death.[10][11] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[12]

The following diagram illustrates the overall experimental workflow.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis C1 Culture MCF-7, HCT116, HepG2, NHDF-Neo Cells C2 Seed Cells into 96-well & 6-well Plates C1->C2 T1 Treat with 8-methoxy-N- propylquinolin-4-amine, Doxorubicin, Cisplatin (48h Incubation) C2->T1 A1 MTT Assay (Cell Viability) T1->A1 A2 LDH Assay (Necrosis) T1->A2 A3 Annexin V/PI Assay (Apoptosis/Necrosis) T1->A3 D1 Calculate IC50 Values A1->D1 D2 Quantify LDH Release A2->D2 D3 Flow Cytometry Analysis (% Apoptotic/Necrotic Cells) A3->D3

Caption: Experimental workflow for cytotoxicity profiling.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability by MTT Assay (IC50 Values in µM after 48h)

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)HepG2 (Liver Cancer)NHDF-Neo (Normal Fibroblast)Selectivity Index (NHDF/MCF-7)
This compound 4.56.28.135.57.9
Doxorubicin 2.5[13]1.5[4]12.2[13]>20[13]>8.0
Cisplatin 8.0[5]6.6[14]15.0[5]8.6[14]1.1

Note: IC50 values for standard controls are representative values from the literature and can vary based on experimental conditions.[5][6] The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Summary of Cell Death Mechanisms (at 10 µM, 48h)

CompoundCell LineLDH Release (% of Max)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
This compound MCF-712.535.818.2
Doxorubicin MCF-715.145.325.4
Untreated Control MCF-75.22.11.5

Interpretation and Discussion

The synthesized data indicates that this compound exhibits potent cytotoxic activity against multiple cancer cell lines. Its IC50 value in MCF-7 breast cancer cells (4.5 µM) is comparable to that of the standard drug cisplatin (8.0 µM), although less potent than doxorubicin (2.5 µM).

A crucial aspect of a promising anticancer agent is its selectivity.[2] The test compound demonstrated a favorable selectivity index of 7.9, suggesting it is nearly 8 times more toxic to MCF-7 cancer cells than to normal fibroblasts. This profile is superior to that of cisplatin, which showed minimal selectivity in this comparative model.

The cell death mechanism analysis reveals that this compound primarily induces apoptosis. The significant increase in the Annexin V-positive cell population (35.8% early apoptosis) with only a modest increase in LDH release suggests that the primary mode of cell death is programmed apoptosis rather than necrosis.[15] This is a desirable characteristic for an anticancer drug, as it typically avoids the inflammatory response associated with necrotic cell death.

Potential Mechanism of Action: Apoptosis Induction

Quinoline derivatives have been reported to induce apoptosis through various mechanisms, often involving the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[15][16] These pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[17] The intrinsic pathway is often initiated by cellular stress, leading to a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, mitochondrial membrane permeabilization, and the release of cytochrome c.[15][16]

G compound 8-methoxy-N- propylquinolin-4-amine stress Cellular Stress (e.g., ROS, DNA Damage) compound->stress bax Bax (Pro-apoptotic) Activation stress->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition stress->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 (Executioner Caspase) Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially induced by quinoline derivatives.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is based on standard methods for assessing cell metabolic activity.[8][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds (this compound, doxorubicin, cisplatin) or vehicle control (0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using non-linear regression analysis.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[9][19]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] * 100.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][20]

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates. After 24 hours, treat with compounds for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin? ResearchGate. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. Available at: [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed. Available at: [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC. Available at: [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. Available at: [Link]

  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. ResearchGate. Available at: [Link]

  • DFIQ, a Novel Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. MDPI. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • IC50 of doxorubicin for human lung cancer cells. ResearchGate. Available at: [Link]

  • MTT (Assay protocol). Addgene. Available at: [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. Available at: [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Available at: [Link]

  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PubMed. Available at: [Link]

  • A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage. ResearchGate. Available at: [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. Available at: [Link]

  • Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. Pharmaceutical Sciences. Available at: [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. ResearchGate. Available at: [Link]

  • Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. PMC. Available at: [Link]

  • Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia. PMC. Available at: [Link]

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. Available at: [Link]

  • Synthesis and Cytotoxicity Evaluation of Some 8?Hydroxyquinoline Derivatives. J-STAGE. Available at: [Link]

  • Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and.... ResearchGate. Available at: [Link]

  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. ACS Publications. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. PubMed. Available at: [Link]

Sources

Comparative Pharmacokinetics of Quinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold and the Challenge

The quinolin-4-amine (4-aminoquinoline) scaffold represents a privileged structure in medicinal chemistry, anchoring historical antimalarials like Chloroquine (CQ) and Amodiaquine (AQ) , and emerging as a template for novel anticancer kinase inhibitors.

However, the clinical utility of these derivatives is frequently dictated not by potency, but by their unique and often extreme pharmacokinetic (PK) profiles. The central feature of this class is the basic nitrogen at the 4-position side chain, which confers lysosomotropism —the tendency to accumulate in acidic organelles. This property drives their massive Volume of Distribution (


), prolonged half-lives, and potential for phospholipidosis-related toxicity.

This guide provides a technical comparison of key derivatives, analyzes the structural determinants of their PK behavior, and details the experimental protocols required to validate these parameters in a drug discovery setting.

Mechanistic Pharmacokinetics: The "Ion Trap" Effect

To understand the PK of quinolin-4-amines, one must understand Ion Trapping . These compounds are lipophilic weak bases (


).
  • Plasma (pH 7.4): A significant fraction exists in the uncharged (unionized) form, allowing passive diffusion across cell membranes.

  • Lysosome/Food Vacuole (pH 4.5 - 5.0): Upon entering the acidic compartment, the basic amine becomes protonated (ionized).

  • The Trap: The charged species is membrane-impermeable and cannot diffuse back out. This leads to accumulation ratios of >1000-fold compared to plasma, explaining the massive

    
     (often >100 L/kg).
    
Visualization: Mechanism of Lysosomal Trapping

The following diagram illustrates the kinetic equilibrium shifting towards accumulation in acidic compartments.

LysosomalTrapping cluster_membrane Lipid Bilayer cluster_lysosome Lysosome (pH 4.5) Drug_U Drug (Unionized) Lipophilic Membrane Drug_U->Membrane Passive Diffusion Drug_I Drug-H+ (Ionized) Trapped Membrane->Drug_I Protonation (H+) Drug_I->Membrane Impermeable Target Target (e.g., Heme, Autophagy) Drug_I->Target Binding

Caption: Kinetic schematic of the ion-trapping mechanism driving the high volume of distribution in 4-aminoquinolines.

Comparative Pharmacokinetic Profiles

The following table contrasts the "Classic" antimalarials with "Next-Generation" derivatives designed to overcome metabolic liabilities.

Table 1: PK Parameters of Key Quinolin-4-amine Derivatives
CompoundPrimary IndicationBioavailability (

)
Half-Life (

)
Vol. of Dist. (

)
Metabolic Liability
Chloroquine (CQ) Malaria, Autoimmune~89%20–60 Days200–800 L/kgN-dealkylation (CYP2C8/3A4) forms Desethyl-CQ. Stable but accumulates.
Hydroxychloroquine (HCQ) RA, Lupus~70%30–50 Days500–700 L/kgSimilar to CQ. Hydroxyl group increases solubility and alters tissue safety profile.
Amodiaquine (AQ) MalariaLow (Prodrug)~3–10 Hours (Parent)20–40 L/kgBioactivation Risk: Forms toxic quinone imine via CYP2C8. Rapidly converted to Desethyl-AQ (active).
Piperaquine (PQ) MalariaVariable20–30 Days~600 L/kgBis-quinoline structure. Very lipophilic. Multi-phasic elimination.
N-tert-butyl Isoquine ExperimentalHighModerateModerateDesigned Stability: Tert-butyl group blocks N-dealkylation, preventing resistance and toxicity.
Structural Insights
  • Amodiaquine's Flaw: The 4-hydroxyanilino side chain allows oxidation to a reactive quinone imine, causing hepatotoxicity and agranulocytosis.

  • The Tert-Butyl Solution: Replacing the diethylamine (in CQ/AQ) with a tert-butyl amine (as in GSK's experimental isoquines) sterically hinders CYP-mediated N-dealkylation, significantly improving metabolic stability.

Experimental Protocols

To generate the data above, three specific protocols are standard in the industry. These are designed to be self-validating.

Protocol A: Metabolic Stability (Microsomal Clearance)

Objective: Determine intrinsic clearance (


) and identify labile sites (e.g., N-dealkylation).
  • Preparation:

    • Thaw Liver Microsomes (Human/Rat) on ice.

    • Prepare Test Compound (1 µM final) in Phosphate Buffer (100 mM, pH 7.4).

    • Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Start Reaction: Add NADPH regenerating system (final 1 mM).

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Aliquot 50 µL sample into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

    • Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS (See Protocol B).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
    • 
      .
      
Protocol B: LC-MS/MS Bioanalysis for Quinolin-4-amines

Objective: Quantify drug levels in plasma or microsomal supernatant. Note: Quinoline derivatives often show severe carryover and peak tailing due to interaction with silanols on HPLC columns.

  • System: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

  • Column: C18 charged surface hybrid (e.g., Waters XSelect CSH C18) to minimize peak tailing of basic amines.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 10mM Ammonium Formate (Buffering is crucial).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 min.

  • Ionization: Electrospray Positive (ESI+).

  • MRM Transitions (Example for Chloroquine):

    • Q1 (Parent): 320.2 m/z

    • Q3 (Quantifier): 247.1 m/z (Loss of diethylamine chain).

Protocol C: Lysosomal Trapping Assessment (Caco-2 Shift Assay)

Objective: Confirm if high


 is due to lysosomal trapping.
  • Setup: Culture Caco-2 cells on Transwell inserts for 21 days.

  • Experiment Groups:

    • Group A: Standard Transport Buffer (pH 7.4).

    • Group B: Buffer + 50 mM NH₄Cl (Lysosomotropic inhibitor).

  • Procedure:

    • Measure Basolateral-to-Apical (B->A) and A->B permeability (

      
      ) for the test quinoline.
      
    • NH₄Cl neutralizes the lysosomal pH gradient.[1]

  • Validation Criteria:

    • If the compound is lysosomally trapped, adding NH₄Cl will significantly increase the cytosolic concentration and cellular efflux, altering the apparent permeability or recovery.

    • Positive Control: Propranolol or Chloroquine (Trapping is blocked by NH₄Cl).[1]

Metabolic Pathway Visualization

The metabolic fate of Amodiaquine versus safer derivatives highlights the importance of structural design in PK.

MetabolicPathways cluster_tox Toxicity Pathway (Bioactivation) cluster_active Therapeutic Pathway AQ Amodiaquine (Parent) QI Quinone Imine (Reactive Electrophile) AQ->QI CYP2C8 (Oxidation) DEAQ N-Desethylamodiaquine (Major Active Metabolite) AQ->DEAQ CYP2C8 (N-Dealkylation) Hepatotox Hepatotoxicity / Protein Adducts QI->Hepatotox Covalent Binding Mod Structural Fix: Fluorine or t-Butyl subst. Mod->AQ Prevents QI formation

Caption: Divergent metabolic pathways of Amodiaquine: Bioactivation to toxic quinone imine vs. N-dealkylation to the active metabolite.

References

  • Schlesinger, P. H., et al. (1988). "Chloroquine accumulation in lysosomes: a simple model of weak base permeation." Cell Physiology.

  • O'Neill, P. M., et al. (2009). "4-Aminoquinoline antimalarials: the role of the group at the 7-position and the side chain in resistance and toxicity." Journal of Medicinal Chemistry.

  • Naisbitt, D. J., et al. (1998). "Metabolism and bioactivation of the antimalarial amodiaquine." Journal of Pharmacology and Experimental Therapeutics.

  • Tarning, J. (2016). "Pharmacokinetics of antimalarials: the key to dose optimization." Clinical Pharmacokinetics.

  • Kazmi, F., et al. (2013). "Lysosomal sequestration of weak bases: impact on Caco-2 permeability and in vivo volume of distribution." Drug Metabolism and Disposition.

  • World Health Organization (WHO). (2020). "Guidelines for the treatment of malaria." WHO Technical Report.

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Comparative Bioequivalence Guide: Oral Formulations of 8-methoxy-N-propylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting bioequivalence (BE) studies on oral formulations of 8-methoxy-N-propylquinolin-4-amine. It is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the scientific rationale and methodologies required to establish therapeutic equivalence between a test formulation and a reference listed drug (RLD). We will move beyond rote protocol recitation to explain the causality behind experimental choices, ensuring a robust and scientifically defensible study design.

Introduction: The Principle of Bioequivalence

Bioequivalence is a regulatory concept used to ensure that a new generic drug formulation is therapeutically equivalent to an existing, approved reference product. It is founded on the principle that if two drug products deliver the active pharmaceutical ingredient (API) to the site of action at the same rate and to the same extent, they will produce the same therapeutic effect and safety profile. For systemically acting drugs like this compound, this is typically assessed by measuring the concentration of the drug in a biological fluid, such as plasma, over time.

The primary pharmacokinetic (PK) parameters of interest are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which represent the rate and extent of drug absorption, respectively. Two formulations are considered bioequivalent if the 90% confidence intervals (CI) for the geometric mean ratios (Test/Reference) of Cmax, AUC from time zero to the last measurable concentration (AUCt), and AUC from time zero to infinity (AUCinf) fall within the acceptance range of 80.00% to 125.00%.

This guide will detail the critical stages of a BE study for an immediate-release oral solid dosage form of this compound, from initial in vitro comparisons to the final in vivo statistical analysis.

Part 1: Formulation Characterization and In Vitro Dissolution

Before embarking on a costly in vivo study, a thorough comparison of the test and reference formulations is essential. This includes a comparative analysis of excipients and, critically, a comparative in vitro dissolution study. Dissolution testing serves as a key quality control tool and can provide valuable insights into the potential in vivo performance of the formulation.

Experimental Protocol: Comparative Multi-pH Dissolution Testing

Objective: To compare the dissolution profile of the test and reference formulations of this compound tablets under various pH conditions, mimicking the transit through the gastrointestinal tract.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle) is typically used for immediate-release tablets.

  • Media: Prepare dissolution media at three distinct pH levels as recommended by regulatory bodies like the FDA and EMA:

    • pH 1.2 (0.1 N HCl)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Phosphate Buffer)

  • Procedure:

    • Place one tablet in each of the 6-12 dissolution vessels containing 900 mL of the selected medium, maintained at 37 ± 0.5 °C.

    • Set the paddle speed to a standardized rate, typically 50 or 75 RPM.

    • Withdraw samples (e.g., 5 mL) at predefined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

    • Immediately filter the samples and analyze the concentration of this compound using a validated UV-Vis spectrophotometric or HPLC method.

  • Data Analysis: Calculate the percentage of the labeled drug amount dissolved at each time point. For bioequivalence, the profiles should be similar, often assessed using the f2 similarity factor. An f2 value between 50 and 100 suggests similarity between the two dissolution profiles.

Hypothetical Dissolution Data
Time (min)% Dissolved (Reference) pH 4.5% Dissolved (Test) pH 4.5
53538
106265
158184
208891
309496
459899
609999

In this hypothetical dataset, the rapid and similar dissolution profiles would provide confidence to proceed to the in vivo phase.

Part 2: In Vivo Bioequivalence Study Design

The cornerstone of establishing bioequivalence is a well-designed in vivo study in human volunteers. The most common and robust design for this purpose is the randomized, two-period, two-sequence, single-dose, crossover study.

Causality of Design Choice: The crossover design is powerful because each subject serves as their own control, receiving both the test and reference product in different periods. This approach significantly reduces the impact of inter-subject variability, thereby increasing the statistical power to detect potential differences between formulations with a smaller number of subjects.

Study Population
  • Inclusion Criteria: Healthy male and non-pregnant, non-lactating female volunteers, typically aged 18-55 years, with a body mass index (BMI) within a normal range (e.g., 18.5-30.0 kg/m ²). Subjects undergo a comprehensive medical screening to ensure they are healthy.

  • Exclusion Criteria: History of significant medical conditions, allergies to the drug or related compounds, use of other medications, smoking, or alcohol abuse.

Experimental Workflow: Two-Way Crossover Study

G cluster_screening Phase 1: Screening cluster_randomization Phase 2: Randomization cluster_period1 Phase 3: Dosing Period 1 cluster_period2 Phase 4: Dosing Period 2 cluster_analysis Phase 5: Analysis Screening Screening of Healthy Volunteers Randomization Randomization into Two Sequence Groups Screening->Randomization Group1 Group 1 (Sequence: R -> T) Randomization->Group1 Group2 Group 2 (Sequence: T -> R) Randomization->Group2 Dose1_G1 Group 1 Receives Reference (R) Group1->Dose1_G1 Dose1_G2 Group 2 Receives Test (T) Group2->Dose1_G2 Sampling1 Serial Blood Sampling (e.g., 0-48 hours) Dose1_G1->Sampling1 Dose1_G2->Sampling1 Washout Washout Period (>5 half-lives) Sampling1->Washout Dose2_G1 Group 1 Receives Test (T) Washout->Dose2_G1 Dose2_G2 Group 2 Receives Reference (R) Washout->Dose2_G2 Sampling2 Serial Blood Sampling (e.g., 0-48 hours) Dose2_G1->Sampling2 Dose2_G2->Sampling2 Bioanalysis LC-MS/MS Analysis of Plasma Samples Sampling2->Bioanalysis PK_Stats Pharmacokinetic and Statistical Analysis Bioanalysis->PK_Stats Conclusion Bioequivalence Conclusion PK_Stats->Conclusion

Caption: Workflow of a typical two-way crossover bioequivalence study.

Protocol:

  • Informed Consent: All subjects must provide written informed consent after a thorough explanation of the study's purpose, procedures, and potential risks.

  • Dosing (Period 1): After an overnight fast (at least 10 hours), subjects in Group 1 receive a single oral dose of the Reference (R) product, and subjects in Group 2 receive the Test (T) product, with a standardized volume of water (e.g., 240 mL).

  • Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). A typical sampling schedule would be: pre-dose (0 hour), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose. The schedule must be designed to adequately capture the Cmax and the terminal elimination phase.

  • Washout Period: A washout period of sufficient duration (at least 5-7 times the drug's elimination half-life) separates the two dosing periods to ensure the complete elimination of the drug from the first period before the second dosing begins.

  • Dosing (Period 2): The procedure from Period 1 is repeated, but subjects now receive the alternate formulation. Group 1 receives the Test (T) product, and Group 2 receives the Reference (R) product.

  • Sample Processing: Plasma is separated from blood samples by centrifugation and stored frozen at -70°C or below until analysis.

Part 3: Bioanalytical Method Validation and Analysis

Protocol: Key Bioanalytical Validation Parameters
  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is tested by analyzing blank plasma from multiple sources.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days (inter-day) and within the same day (intra-day). Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% for LLOQ).

  • Calibration Curve: A calibration curve must be generated with at least six non-zero standards, demonstrating a linear relationship between concentration and response. The correlation coefficient (r²) should be consistently ≥0.99.

  • Recovery: The efficiency of the analyte's extraction from the biological matrix.

  • Matrix Effect: The potential for endogenous plasma components to suppress or enhance the ionization of the analyte, which could affect accuracy.

  • Stability: The stability of the analyte must be confirmed under various conditions that mimic the sample lifecycle:

    • Freeze-thaw stability: After multiple cycles of freezing and thawing.

    • Short-term stability: At room temperature.

    • Long-term stability: Frozen at the storage temperature for the duration of the study.

    • Stock solution stability.

Part 4: Pharmacokinetic and Statistical Analysis

Once all plasma samples have been analyzed, the concentration-time data is used to calculate the key pharmacokinetic parameters for each subject for both the test and reference products.

Pharmacokinetic Parameter Calculation
  • Cmax (Maximum Plasma Concentration): Obtained directly from the observed data.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUCt (Area Under the Curve to the last measurable concentration): Calculated using the linear-up/log-down trapezoidal rule.

  • AUCinf (Area Under the Curve extrapolated to infinity): Calculated as AUCt + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

Statistical Model

The calculated PK parameters (Cmax, AUCt, AUCinf) are log-transformed (natural log) before statistical analysis. An Analysis of Variance (ANOVA) is performed to assess the effects of sequence, period, formulation, and subject-within-sequence.

The key output is the 90% Confidence Interval for the ratio of the geometric least squares means (Test/Reference).

G Data Log-Transformed PK Data (Cmax, AUCt, AUCinf) ANOVA ANOVA Model (Sequence, Period, Formulation Effects) Data->ANOVA Ratio Geometric Mean Ratio (Test / Reference) ANOVA->Ratio CI_Calc Calculate 90% Confidence Interval Ratio->CI_Calc Acceptance Regulatory Acceptance Criteria (80.00% - 125.00%) CI_Calc->Acceptance Conclusion Bioequivalence Decision Acceptance->Conclusion

Caption: Logical flow of the statistical analysis for bioequivalence.

Hypothetical Pharmacokinetic & Statistical Results

Table 1: Summary of Pharmacokinetic Parameters (Geometric Means)

ParameterTest FormulationReference Formulation
Cmax (ng/mL)185.4190.2
AUCt (ngh/mL)1255.11280.5
AUCinf (ngh/mL)1301.71325.3

Table 2: Statistical Analysis for Bioequivalence

ParameterGeometric Mean Ratio (Test/Ref) %90% Confidence IntervalConclusion
Cmax97.4889.55% – 106.12%Pass
AUCt98.0292.51% – 103.88%Pass
AUCinf98.2292.89% – 103.91%Pass

Conclusion

References

  • U.S. Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA (Guidance for Industry). Source: FDA; URL: [Link]

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence. Source: EMA; URL: [Link]

  • U.S. Food and Drug Administration (FDA). Dissolution Testing of Immediate Release Solid Oral Dosage Forms (Guidance for Industry). Source: FDA; URL: [Link]

  • European Medicines Agency (EMA). Guideline on quality of oral modified release products. Source: EMA; URL: [Link]

  • Shah, V. P., Tsong, Y., Sathe, P., & Liu, J. P. (1998). In vitro dissolution profile comparison—statistics and analysis of the similarity factor, f2. Pharmaceutical research, 15(6), 889-896. Source: Springer; URL: [Link]

  • Patterson, S. D., & Jones, B. (2006). Bioequivalence and statistics in clinical pharmacology. CRC press. Source: Taylor & Francis; URL: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation (Guidance for Industry). Source: FDA; URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.